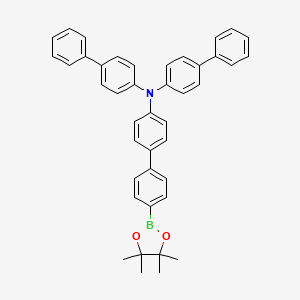
4'-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is an aryl boronic acid ester that is primarily used in organic synthesis. This compound is notable for its role in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The compound’s unique reactivity and low toxicity make it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester typically involves the reaction of 4-bromoaniline with biphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most significant application of this compound, forming carbon-carbon bonds between aryl boronic esters and aryl halides. The reaction proceeds via a palladium-catalyzed mechanism involving three stages:
-
Oxidative Addition : Palladium(0) inserts into the carbon-halogen bond of the aryl halide.
-
Transmetallation : The boronic ester transfers its aryl group to the palladium center.
-
Reductive Elimination : The biaryl product is released, regenerating the Pd(0) catalyst .
Reaction Conditions and Catalysts
| Parameter | Typical Value/Component |
|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ |
| Base | K₂CO₃, NaHCO₃, or CsF |
| Solvent | Toluene, DMF, or THF |
| Temperature | 80–110°C |
| Yield | 60–90% (depending on substrates) |
Hydrolysis to Boronic Acid
The pinacol ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid, a versatile intermediate for further functionalization:
R-B(pin)+2H2O→R-B(OH)2+pinacol
Hydrolysis Conditions
| Method | Reagents/Conditions |
|---|---|
| Acidic Hydrolysis | HCl (1–3 M), 50–80°C, 12–24 hrs |
| Basic Hydrolysis | NaOH (1–2 M), reflux, 6–12 hrs |
This reaction is critical for accessing boronic acids, which are directly employed in coupling reactions without requiring ester protection .
Transmetallation with Organometallic Reagents
The compound participates in transmetallation with organostannanes or organosilanes, enabling aryl group transfer to other metals. For example:
R-B(pin)+R’-SnMe3→R-R’+B(pin)-SnMe3
This method is less common than Suzuki couplings but useful for synthesizing polyaromatic systems .
Scientific Research Applications
4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves three main steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The two aryl groups are coupled, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the diphenylamino group, making it less reactive in certain applications.
4-Aminophenylboronic acid pinacol ester: Contains an amino group instead of the diphenylamino group, leading to different reactivity and applications.
9H-Carbazole-9-(4-phenyl)boronic acid pinacol ester: Contains a carbazole moiety, which imparts different electronic properties.
Uniqueness
4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is unique due to its electron-rich diphenylamino group, which enhances its reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C42H38BNO2 |
|---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
4-phenyl-N-(4-phenylphenyl)-N-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]aniline |
InChI |
InChI=1S/C42H38BNO2/c1-41(2)42(3,4)46-43(45-41)37-23-15-33(16-24-37)36-21-29-40(30-22-36)44(38-25-17-34(18-26-38)31-11-7-5-8-12-31)39-27-19-35(20-28-39)32-13-9-6-10-14-32/h5-30H,1-4H3 |
InChI Key |
KSJYVIWYNNFNJU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















